4-Hydroxymethyl-cubane-1-carboxylic acid

bioisosteric replacement aqueous solubility physicochemical optimization

Researchers designing para-substituted benzene bioisosteres face limited building blocks with rigid linear geometry and dual functional handles. 4-Hydroxymethyl-cubane-1-carboxylic acid (CAS 1261296-29-0) solves this with a 1,4-disubstituted cubane core that precisely mimics the para-phenyl exit vector. The carboxylic acid enables amide coupling, while the 4-hydroxymethyl group allows esterification, etherification, or oxidation for downstream library synthesis. Supplied at 98% purity with full QC documentation.

Molecular Formula C10H10O3
Molecular Weight 178.187
CAS No. 1261296-29-0
Cat. No. B2559623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxymethyl-cubane-1-carboxylic acid
CAS1261296-29-0
Molecular FormulaC10H10O3
Molecular Weight178.187
Structural Identifiers
SMILESC(C12C3C4C1C5C2C3C45C(=O)O)O
InChIInChI=1S/C10H10O3/c11-1-9-2-5-3(9)7-4(9)6(2)10(5,7)8(12)13/h2-7,11H,1H2,(H,12,13)
InChIKeyQXKQUDFIQCNKLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxymethyl-cubane-1-carboxylic Acid: Core Properties & Sourcing


4-Hydroxymethyl-cubane-1-carboxylic acid (CAS 1261296-29-0) is a disubstituted cubane derivative bearing a carboxylic acid at one vertex and a hydroxymethyl group at the opposite position of the rigid, highly strained cubic C8 framework. The compound is utilized primarily as a synthetic intermediate and building block for the preparation of cubane-based drug candidates and functional materials . With a molecular formula of C10H10O3 and molecular weight of 178.18 g/mol, this compound is supplied commercially at purities ≥95–98% and exhibits a predicted density of 2.063±0.06 g/cm³ and a predicted boiling point of 371.2±15.0 °C at 760 mmHg [1].

Workflow
Synthetic intermediate and building block for cubane-based research compounds
Selection Context
1,4-disubstituted cubane core preserves linear geometry for para-phenyl bioisostere studies
Use Context
Dual functional handles enable orthogonal derivatization in scaffold-hopping research programs

4-Hydroxymethyl-cubane-1-carboxylic Acid: Why It's Irreplaceable


Direct substitution of 4-hydroxymethyl-cubane-1-carboxylic acid with simpler cubane-1-carboxylic acid (CAS 53578-15-7) or benzoic acid derivatives is chemically and pharmacologically unsound. The cubane scaffold serves as a bioisostere for para-substituted benzene rings, and the 1,4-disubstitution pattern is essential for preserving the linear geometry and exit vector angle of a para-phenyl template [1]. Unsubstituted cubane-1-carboxylic acid lacks the second functional handle required for further derivatization or bioisosteric replacement of a para-disubstituted benzene, while benzoic acid possesses different physicochemical and metabolic stability profiles . The 4-hydroxymethyl group specifically introduces a versatile hydroxyl handle for esterification, etherification, or oxidation, enabling downstream elaboration that generic cubane mono-acids cannot support .

Target
4-Hydroxymethyl-cubane-1-carboxylic acid: 1,4-disubstituted with both carboxyl and hydroxymethyl handles
May Not Substitute
Cubane-1-carboxylic acid: lacks the second functional handle required for linear para-phenyl bioisostere replacement
Target
Rigid cubane sp³ framework with defined exit vector geometry
May Not Substitute
Benzoic acid derivatives: differing physicochemical profiles and metabolic stability may shift scaffold outcomes

4-Hydroxymethyl-cubane-1-carboxylic Acid: Comparative Evidence


Aqueous Solubility Advantage over para-Phenyl

The cubane-1,4-diyl scaffold, the core motif present in 4-hydroxymethyl-cubane-1-carboxylic acid, improves aqueous solubility relative to a para-phenyl group. In a matched molecular pair study comparing a benzamide derivative to its cubane-1,4-diyl analog, the cubane replacement increased solubility by at least 50-fold . This quantified improvement demonstrates that incorporating the cubane-1,4-diyl core—as in the target compound—directly enhances solubility compared to a conventional para-phenyl framework.

Aqueous Solubility
Head-to-head
>50-fold increase vs. para-phenyl analog in matched molecular pair
Supports solubility assessment for bioisostere replacement studies
Reported matched-pair context; formulation studies to verify
bioisosteric replacement aqueous solubility physicochemical optimization

Lipophilicity Reduction: Cubane vs. Bicyclo[2.2.2]octane

When comparing bioisosteric replacements for a para-phenyl ring, the cubane-1,4-diyl group yields a significantly lower calculated logP (clogP) than the bicyclo[2.2.2]octane-1,4-diyl (BCO) analog, despite their similar inter-substituent distance . In a validated matched molecular pair, the BCO-containing molecule exhibited a clogP of 5.43, whereas the cubane-containing molecule showed a clogP of 4.22, a reduction of 1.21 log units . The target compound, bearing the cubane-1,4-diyl core, inherits this lower lipophilicity profile, which is predictive of reduced non-specific binding and improved developability.

Lipophilicity (clogP)
Head-to-head
ΔclogP = -1.21 vs. bicyclo[2.2.2]octane analog (cubane more hydrophilic)
Supports reduced non-specific binding assessment in scaffold design
Calculated logP; reported matched-pair context
lipophilicity clogP bioisostere geometry

Metabolic Stability: Cubane vs. Benzene

The cubane scaffold imparts enhanced metabolic stability compared to benzene due to the high bond strength of its sp3-hybridized C–H bonds, a consequence of the ring strain inherent to the cubane system [1]. While direct experimental half-life comparison for this specific derivative is not available, the class-level inference is supported by multiple studies showing that replacement of benzene rings with sp3-rich bioisosteres such as cubane generally improves pharmacokinetic properties by reducing oxidative metabolism [2]. The C–H bonds of cubane are less susceptible to cytochrome P450-mediated oxidation than the aromatic C–H bonds of benzene, contributing to slower metabolic clearance.

Metabolic Stability
Class-level
sp³ C–H bonds of cubane less oxidatively labile than aromatic C–H of benzene
Supports metabolic stability assessment context for scaffold optimization
Class-level inference; compound-specific data to verify
metabolic stability C–H bond strength oxidative metabolism

4-Hydroxymethyl-cubane-1-carboxylic Acid: Applications


Bioisosteric Replacement of para-Benzoic Acid Derivatives

The 1,4-disubstituted cubane core of 4-hydroxymethyl-cubane-1-carboxylic acid directly replaces a para-substituted benzene ring in drug candidates to improve solubility and metabolic stability while preserving the linear geometry required for target engagement [1]. The carboxylic acid group serves as a handle for amide coupling, while the 4-hydroxymethyl group enables further functionalization to modulate polarity or introduce additional pharmacophores.

Synthesis of Orthogonally Protected Cubane-1,4-diacid Building Blocks

4-Hydroxymethyl-cubane-1-carboxylic acid is a key intermediate for preparing orthogonally protected cubane-1,4-dicarboxylic acid derivatives. The hydroxymethyl group can be selectively oxidized to a second carboxylic acid or converted to an ester, enabling the synthesis of unsymmetrical 1,4-disubstituted cubanes required for generating diverse cubane-based compound libraries .

Cubane-Based MOFs and Coordination Polymers

The rigid, geometrically defined cubane core bearing two functional groups at opposite vertices provides an ideal linear linker for constructing crystalline porous materials. The carboxylic acid moiety coordinates metal nodes, while the hydroxymethyl group can serve as a secondary binding site or be further derivatized to tune framework topology .

Cuneane Isomerization to Chiral Benzene Bioisosteres

Upon heating to 150–200 °C, cubane derivatives undergo valence isomerization to cuneane frameworks. 4-Hydroxymethyl-cubane-1-carboxylic acid can serve as a precursor for generating 2,6- or 1,3-cuneane acid derivatives, which introduce chirality with a single substituent—a feature that differentiates cuneanes from achiral cubanes and expands the toolbox of saturated benzene bioisosteres [2].

Application
Selection Property
Validation Focus
para-Benzoic acid bioisostere studies
Linear 1,4-disubstitution geometry
Target engagement with preserved exit vector angle
Orthogonally protected cubane-diacid synthesis
Dual functional handles (COOH, CH₂OH)
Selective oxidation or esterification of hydroxymethyl group
Cubane-based MOF and coordination polymer research
Rigid linear linker with opposite-vertex functionality
Metal-node coordination and framework topology tuning
Cuneane isomerization for chiral bioisostere studies
Thermal valence isomerization precursor
Chirality introduction in saturated benzene bioisostere libraries

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